Introduction: The Strategic Importance of 4-(2-Fluorophenoxy)piperidine
Introduction: The Strategic Importance of 4-(2-Fluorophenoxy)piperidine
An In-depth Technical Guide to the Core Basic Properties of 4-(2-Fluorophenoxy)piperidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the piperidine ring is a ubiquitous and highly privileged scaffold, integral to a multitude of approved pharmaceuticals.[1][2] Its conformational flexibility and capacity for substitution allow it to effectively interact with diverse biological targets.[1][2] 4-(2-Fluorophenoxy)piperidine emerges as a particularly valuable building block within this class. It serves as a key intermediate and structural motif in the synthesis of novel therapeutic agents, especially those targeting the central nervous system (CNS).[3][4]
The strategic incorporation of a 2-fluorophenoxy moiety is not incidental. The fluorine atom, through its potent inductive effect, serves as a critical modulator of the piperidine nitrogen's basicity (pKa).[5] This fine-tuning of pKa is a cornerstone of drug design, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity.[2][5] Understanding the fundamental basicity and physicochemical properties of this compound is therefore paramount for its effective application in drug discovery pipelines.
This guide provides a comprehensive technical overview of 4-(2-Fluorophenoxy)piperidine, focusing on the causality behind its properties and the experimental methodologies used for their validation.
Physicochemical and Structural Properties
The foundational properties of a molecule dictate its behavior in both chemical and biological systems. 4-(2-Fluorophenoxy)piperidine is a white solid organic compound with the chemical formula C11H14FNO.[4][6][7] Its structure features a central piperidine ring linked via an ether bond at the 4-position to a 2-fluorophenyl group.
| Property | Value / Description | Source |
| IUPAC Name | 4-(2-fluorophenoxy)piperidine | PubChem[6] |
| CAS Number | 3623-02-7 | PubChem[6] |
| Molecular Formula | C11H14FNO | PubChem[6] |
| Molecular Weight | 195.23 g/mol | CP Lab Safety[7] |
| XLogP3-AA (Predicted) | 2.1 | PubChem[6] |
| Hydrogen Bond Donor Count | 1 (from the piperidine N-H) | PubChem[6] |
| Hydrogen Bond Acceptor Count | 2 (from the ether oxygen and fluorine) | PubChem[6] |
| Topological Polar Surface Area | 21.3 Ų | PubChem[8] |
The presence of the fluorine atom and the ether linkage introduces polarity, while the phenyl and piperidine rings contribute to its lipophilicity, resulting in a balanced profile suitable for CNS drug candidates.[3]
Basicity Analysis: The Influence of the 2-Fluorophenoxy Moiety
The core of 4-(2-Fluorophenoxy)piperidine's utility lies in its modulated basicity. The nitrogen atom in the piperidine ring possesses a lone pair of electrons, making it a Brønsted-Lowry base.
Theoretical Framework
The basicity of an amine is quantified by its pKa value, which is the pH at which the amine is 50% protonated. Unsubstituted piperidine is a relatively strong base, with a pKa of approximately 11.1.[9][10] The introduction of substituents can significantly alter this value. Electron-withdrawing groups (EWGs) decrease basicity by pulling electron density away from the nitrogen, making its lone pair less available for protonation. Conversely, electron-donating groups (EDGs) increase basicity.
In 4-(2-Fluorophenoxy)piperidine, the 2-fluorophenoxy group acts as an EWG. This effect is primarily transmitted through the ether linkage via an inductive effect (-I effect). The highly electronegative fluorine atom withdraws electron density from the phenyl ring, which in turn pulls density from the ether oxygen and, subsequently, through the sigma bonds of the piperidine ring, from the nitrogen atom. This inductive field effect reduces the electron density on the nitrogen, lowers its ability to accept a proton, and thus results in a lower pKa compared to unsubstituted piperidine.[11][12]
Expected pKa Range
Synthesis and Characterization
A common synthetic route involves the reaction of 2-fluorophenol with a protected 4-hydroxypiperidine, followed by deprotection. A variation of the Mitsunobu reaction or a Williamson ether synthesis are viable approaches.
General Synthetic Pathway
-
Protection: The nitrogen of 4-hydroxypiperidine is protected, typically with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, to prevent it from interfering in the subsequent reaction.
-
Etherification: The protected 4-hydroxypiperidine is reacted with 2-fluorophenol. Under Mitsunobu conditions, this involves triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or a similar azodicarboxylate. This step forms the crucial C-O ether bond.
-
Deprotection: The protecting group is removed from the piperidine nitrogen. For a Boc group, this is typically achieved with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.
Spectroscopic Validation
-
¹H NMR (Proton Nuclear Magnetic Resonance): The resulting spectrum should show characteristic signals for the aromatic protons on the fluorophenyl ring, the piperidine ring protons, and the N-H proton. The chemical shifts and coupling patterns would confirm the connectivity.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will display distinct signals for each unique carbon atom, including those of the piperidine ring and the fluorophenyl group. The carbon attached to the fluorine will show a characteristic large coupling constant (¹JCF).
-
MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry would show a prominent peak for the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight of the compound (196.11 g/mol ).[13]
Experimental Protocol: pKa Determination by Potentiometric Titration
To empirically validate the basicity of 4-(2-Fluorophenoxy)piperidine, potentiometric titration is a precise and reliable method.[14][15] This protocol is a self-validating system as the resulting titration curve provides a clear inflection point corresponding to the neutralization of the basic species.
Objective
To determine the acid dissociation constant (pKa) of the conjugate acid of 4-(2-Fluorophenoxy)piperidine in an aqueous medium.
Materials and Equipment
-
4-(2-Fluorophenoxy)piperidine (or its hydrochloride salt)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter with a combination glass electrode, calibrated with standard buffers (pH 4.0, 7.0, 10.0)
-
Magnetic stirrer and stir bar
-
50 mL beaker or titration vessel
-
25 mL burette
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh a precise amount of 4-(2-Fluorophenoxy)piperidine hydrochloride (e.g., ~0.1 mmol) and dissolve it in a known volume of deionized water (e.g., 20 mL) in the titration vessel. If using the free base, dissolve it in a slight excess of standardized 0.1 M HCl to ensure full protonation.
-
System Setup: Place the titration vessel on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.
-
Initial Reading: Begin stirring gently and record the initial pH of the solution.
-
Titration: Begin adding the standardized 0.1 M NaOH solution from the burette in small, precise increments (e.g., 0.1 or 0.2 mL).
-
Data Collection: After each addition of titrant, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH value. Continue this process well past the expected equivalence point, until the pH reaches a stable plateau in the basic region (e.g., pH 11-12).
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Identify the equivalence point (Veq), which is the point of maximum slope on the curve (the inflection point). This can be determined visually or by calculating the first derivative of the curve (ΔpH/ΔV).
-
The half-equivalence point occurs at exactly half the volume of the equivalence point (Veq/2).
-
According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH of the solution is equal to the pKa of the analyte.[15] Locate the pH value on your curve that corresponds to the volume Veq/2. This pH value is the experimental pKa.
-
Applications in Drug Discovery and Medicinal Chemistry
4-(2-Fluorophenoxy)piperidine is not merely a chemical curiosity; it is a validated tool in pharmaceutical research.[3] Its structure serves as a valuable scaffold for molecular expansion and modification in the design of novel drug candidates.[16]
-
CNS Agents: The balanced lipophilicity and modulated basicity make this scaffold ideal for targeting the central nervous system. It is used as a key intermediate in the synthesis of neuropharmacological agents, including potential treatments for neurological and mental health disorders.[3]
-
Receptor Modulators: The fluorophenoxy piperidine moiety has been incorporated into molecules designed as antagonists for specific receptors, such as the Dopamine 4 receptor (D4R), which is a target for antipsychotic drugs.[17]
-
Fragment-Based Drug Design (FBDD): As a fragment molecule, it provides a well-characterized starting point for building more complex and potent drug candidates.[16] Its known properties allow researchers to predictably design larger molecules with desired ADME characteristics.
Safety and Handling
As with any laboratory chemical, 4-(2-Fluorophenoxy)piperidine should be handled with appropriate care.
-
Storage: Store in a dry, dark, and cool place, away from heat and sources of ignition.[4]
-
Personal Protective Equipment (PPE): Use protective gloves, safety goggles, and a lab coat to avoid contact with skin and eyes.[4]
-
Handling: Operations should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[4]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
4-(2-Fluorophenoxy)piperidine represents a sophisticated chemical tool whose value is rooted in its fundamental basic properties. The strategic placement of the 2-fluoro substituent provides a reliable method for modulating the pKa of the piperidine nitrogen into a pharmacologically favorable range. This guide has detailed the theoretical underpinnings of its basicity, outlined its synthesis and characterization, and provided a robust, self-validating protocol for its empirical measurement. For researchers in drug development, a thorough understanding of these core properties is the first step toward leveraging this versatile scaffold to its full potential in the creation of next-generation therapeutics.
References
-
Zafar, S., Akhtar, S., Tariq, T., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929. Available at: [Link]
-
Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). ResearchGate. Available at: [Link]
-
ChemBK. 4-(2-Fluorophenoxy)piperidine. ChemBK. Available at: [Link]
-
PubChem. 4-(2-Fluorophenoxy)piperidine. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. Experimental amine basicity (pKa),6b effective and intrinsic.... ResearchGate. Available at: [Link]
-
Witt, J. O., et al. (2020). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. ChemRxiv. Available at: [Link]
-
Ananthan, S., et al. (2011). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC. Available at: [Link]
-
ACS Publications. Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. ACS Publications. Available at: [Link]
-
MDPI. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. Available at: [Link]
-
PubChem. Piperidine. National Center for Biotechnology Information. Available at: [Link]
-
The Good Scents Company. piperidine. The Good Scents Company. Available at: [Link]
- Google Patents. Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Google Patents.
-
PubChemLite. 4-(2-fluorophenoxy)piperidine hydrochloride (C11H14FNO). PubChemLite. Available at: [Link]
-
Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]
-
Wiley Online Library. Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Wiley Online Library. Available at: [Link]
-
PubChem. 4-(2,3,4,5,6-Pentafluorophenoxy)piperidine. National Center for Biotechnology Information. Available at: [Link]
-
Autechbio. The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Autechbio. Available at: [Link]
-
Cheméo. Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Cheméo. Available at: [Link]
-
The Royal Society of Chemistry. Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres.... The Royal Society of Chemistry. Available at: [Link]
-
PubMed. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. Available at: [Link]
-
CP Lab Safety. 4-(2-Fluorophenoxy)piperidine, 95% Purity, C11H14FNO, 1 gram. CP Lab Safety. Available at: [Link]
-
SpectraBase. 4-[2-(Trifluoromethyl)phenoxy]piperidine. SpectraBase. Available at: [Link]
-
PubMed. Piperidine-containing drugs and recently studied analogs.... PubMed. Available at: [Link]
-
ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. ResearchGate. Available at: [Link]
-
IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]
-
University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chembk.com [chembk.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. 4-(2-Fluorophenoxy)piperidine | C11H14FNO | CID 16731692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. 4-(2,3,4,5,6-Pentafluorophenoxy)piperidine | C11H10F5NO | CID 14837040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 12. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PubChemLite - 4-(2-fluorophenoxy)piperidine hydrochloride (C11H14FNO) [pubchemlite.lcsb.uni.lu]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. researchgate.net [researchgate.net]
- 16. 4-(2-fluorophenoxy)piperidine(HCl)_TargetMol [targetmol.com]
- 17. chemrxiv.org [chemrxiv.org]
